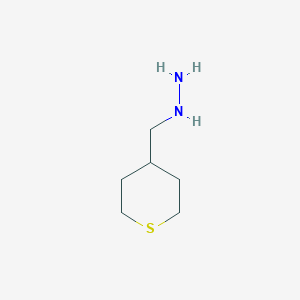

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine

Description

Properties

IUPAC Name |

thian-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOVRORQDSWPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Hydrazine Hydrate

- Starting Material: A halomethyl derivative of tetrahydro-2H-thiopyran-4-yl (e.g., bromomethyl or chloromethyl tetrahydrothiopyran).

- Reagent: Hydrazine hydrate (NH2NH2·H2O).

- Solvent: Polar aprotic solvents like ethanol or methanol.

- Conditions: Heating under reflux or elevated temperatures (60–100 °C) under inert atmosphere to prevent oxidation.

- Catalysts: Sometimes palladium on carbon (Pd/C) is used to facilitate hydrogenation if reduction steps are involved.

This method involves the direct displacement of the halogen by hydrazine to form the hydrazine derivative. The reaction is typically monitored by TLC or GC-MS to ensure completion.

Reductive Amination Route

- Starting Material: Tetrahydro-2H-thiopyran-4-carboxaldehyde or ketone.

- Reagent: Hydrazine hydrate.

- Catalyst: Pd/C or Raney Nickel under hydrogen atmosphere.

- Process: The aldehyde or ketone reacts with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the hydrazine derivative.

- Conditions: Controlled temperature (25–80 °C), inert atmosphere, and careful monitoring of hydrogen pressure.

This method is advantageous for avoiding direct handling of halogenated intermediates and can offer higher selectivity.

Industrial Scale Considerations and Catalytic Systems

Industrial synthesis often adapts the nucleophilic substitution method in large batch reactors with optimized parameters for yield and purity. Catalysts such as sodium hydrogensulfite and sodium salts of sulfonic acids (e.g., sodium paratoluenesulfonate) have been reported to enhance alkylation reactions involving hydrazine derivatives, as seen in methyl hydrazine preparations under inert gas shielding with careful temperature control (70–100 °C) and reaction times of 3–5 hours.

Purification and Characterization

Post-reaction mixtures typically require purification by:

- Distillation: To separate unreacted hydrazine and solvents.

- Crystallization: To isolate the hydrazine compound, often as dihydrochloride salts for stability.

- Chromatography: For research-grade purity.

Melting point, molecular weight, and elemental analysis confirm the identity and purity. For example, the related compound ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride has a melting point range of 180–182 °C and molecular weight of 203.11 g/mol.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Reagents & Catalysts | Conditions | Advantages | Yield & Purity Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Halomethyl tetrahydrothiopyran | Hydrazine hydrate; Pd/C (optional) | Reflux in ethanol/methanol, 60–100 °C, inert atmosphere | Direct substitution; straightforward | Moderate to high; requires purification |

| Reductive Amination | Tetrahydrothiopyran-4-carboxaldehyde | Hydrazine hydrate; Pd/C or Raney Ni | Hydrogen atmosphere, 25–80 °C | Avoids halogenated intermediates | High selectivity; good yields |

| Catalyzed Alkylation (Industrial) | Hydrazine hydrate + methanol + catalyst system (NaHSO3, sodium sulfonates) | Sodium hydrogensulfite, sodium paratoluenesulfonate | 70–100 °C, 3–5 hours, inert gas | High yield (up to ~98% in methyl hydrazine analogs) | Scalable; efficient catalyst recycling |

Research Findings and Optimization Notes

- Catalyst Loading: Sodium hydrogensulfite and sodium sulfonate salts at 5–30% relative to hydrazine hydrate optimize alkylation efficiency.

- Temperature Control: Maintaining temperatures within 70–100 °C prevents decomposition and side reactions.

- Inert Atmosphere: Shielding from oxygen is critical to prevent oxidation of hydrazine.

- Reaction Monitoring: Use of distillation to separate methanol and hydrazine derivatives improves purity and yield.

- Recycling: Methanol and catalyst residues can be reclaimed and reused in subsequent batches, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine is primarily used as a reagent in organic synthesis. It facilitates the formation of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's unique thiopyran structure enhances its reactivity, making it suitable for various synthetic pathways.

Types of Reactions

The compound can undergo several types of chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride can convert it into simpler hydrazine derivatives.

- Substitution: The hydrazine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, KMnO4 |

| Reduction | Simpler hydrazine derivatives | Lithium aluminum hydride |

| Substitution | Various hydrazine derivatives | Alkyl halides, acyl chlorides |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine serves as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable for producing specialty chemicals used across various sectors.

Case Study 1: Enzyme Inhibition

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. The results showed that ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine could inhibit enzyme activity, suggesting its potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Activity

Research on related thiopyran compounds demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. Although direct testing of ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine is necessary, these findings indicate its potential for further exploration in antimicrobial applications.

Mechanism of Action

The mechanism by which hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The [(tetrahydro-2H-thiopyran-4-yl)methyl] group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The hydrazine moiety can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- CAS Number : 887592-12-3 .

- Key Difference : Replacement of sulfur in the thiopyran ring with oxygen (pyran).

- Impact :

- Lipophilicity : The thiopyran analog (logP ~1.5 estimated) is more lipophilic than the pyran derivative (logP ~1.2), affecting membrane permeability and bioavailability.

- Reactivity : Sulfur’s polarizability enhances nucleophilic reactivity, making the thiopyran derivative more reactive in substitution reactions .

Thiazol-2-ylhydrazine Derivatives

Examples:

- Substituents like nitrophenyl or methoxyphenyl modulate electronic effects (e.g., electron-withdrawing vs. donating groups).

- Comparison :

Piperazine and Pyrimidine Hydrazine Derivatives

Examples:

- Ethyl 6-methyl-4-phenyl-2-[2-(substituted thiocarbamoyl)hydrazino]pyrimidine-5-carboxylates .

- Key Features :

- Piperazine and pyrimidine cores introduce basicity and hydrogen-bonding sites.

- Thiocarbamoyl groups enhance metal-chelating capacity.

- Comparison :

Aryl-Substituted Hydrazines

Examples:

- Benzoyl hydrazine derivatives .

- Key Features :

- Aromatic systems (indole, benzoyl) enable π-π interactions and receptor binding.

- Comparison :

Research Implications

- Synthetic Routes : The target compound may be synthesized via hydrazine substitution on tetrahydro-2H-thiopyran-4-ylmethyl precursors, analogous to methods in .

- Biological Potential: Structural similarities to MAO-B inhibitors (e.g., thiazol-2-ylhydrazines) suggest unexplored neuroprotective applications.

- Safety : Precautionary handling is advised due to hydrazine’s inherent toxicity; GHS data specific to the compound is lacking .

Biological Activity

((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The compound is characterized by a tetrahydrothiopyran moiety linked to a hydrazine group, which contributes to its reactivity and biological interactions. It has been noted for its ability to participate in various chemical reactions, including oxidation and substitution, which can influence its biological effects.

The biological activity of ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiopyran structure enhances binding affinity, potentially leading to the inhibition or activation of various biochemical pathways. The hydrazine moiety can also engage in redox reactions, further modulating its biological effects.

Antimicrobial Activity

Research has indicated that derivatives of thiopyran compounds exhibit significant antimicrobial properties. For instance, studies on related thiopyrano[2,3-d]thiazoles have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . While specific data on ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine's antimicrobial efficacy is limited, the structural similarities suggest potential activity against pathogens.

Anticancer Potential

The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines. For example, certain thiopyrano derivatives were found to inhibit cancer cell growth at submicromolar concentrations . This suggests that ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine may also possess anticancer properties, warranting further investigation.

Enzyme Inhibition

((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine has been explored for its role in enzyme inhibition. It may serve as a probe in studies involving sulfur-containing compounds, potentially affecting metabolic pathways related to enzyme activity .

Case Studies and Research Findings

- Antimicrobial Studies : A study on thiopyrano derivatives showed that certain compounds exhibited MIC values comparable to established antibiotics against Gram-positive bacteria . This suggests that ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine could be a candidate for developing new antimicrobial agents.

- Cytotoxicity Assays : In vitro assays have highlighted the cytotoxic effects of related thiopyrano derivatives on cancer cell lines, indicating that further exploration of ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine could yield promising results in cancer therapy .

- Enzyme Interaction Studies : Research indicates that compounds with similar structures can inhibit key metabolic enzymes involved in disease pathways, suggesting that ((tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine may have similar inhibitory effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine, and how can reaction conditions be optimized?

The synthesis of ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine derivatives often involves heterocyclic condensation or hydrazine functionalization. A key method includes the preparation of dihydrochloride salts under heterogeneous conditions, as demonstrated in methylhydrazine synthesis (e.g., using hydrazine hydrate neutralization and distillation for high-purity yields) . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes by leveraging databases of analogous thiopyran and hydrazine reactions . Optimization requires controlling pH, temperature, and solvent polarity to minimize side products, as seen in hydrazine reactions with carbonyl compounds .

Q. What spectroscopic techniques are critical for characterizing ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine?

Essential techniques include:

- NMR : H and C NMR to confirm the thiopyran ring structure and hydrazine linkage (e.g., chemical shifts for methylene protons adjacent to sulfur at δ 2.5–3.5 ppm) .

- GC-MS : For purity assessment and fragmentation pattern analysis, particularly to distinguish hydrazine derivatives from amines or amides .

- IR Spectroscopy : Detection of N–H stretches (~3300 cm) and C–S vibrations (600–700 cm) .

Q. How does ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine react with carbonyl compounds, and what intermediates form?

Reactivity with aldehydes/ketones follows classic hydrazone formation. For example, phenylhydrazine analogs react with benzaldehyde to form stable hydrazones under ethanol reflux . In thiopyran derivatives, the hydrazine group may undergo cyclization with acetylated intermediates to form indole or pyrazole heterocycles, as observed in 1,2,4-thiadiazole syntheses . Side reactions (e.g., pyrazole formation) can occur if steric hindrance or electron-withdrawing groups destabilize the hydrazone intermediate .

Q. What purification strategies are effective for isolating ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine?

- Crystallization : Double crystallization from ethanol/water mixtures improves purity, as shown in methylhydrazine hydrochloride isolation .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates hydrazine derivatives from byproducts .

- Distillation : Vacuum distillation is critical for volatile hydrazine derivatives, though thermal decomposition risks require careful temperature control .

Q. What safety protocols are recommended for handling ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine?

Hydrazine derivatives are toxic and potentially carcinogenic. Key protocols include:

- Ventilation : Use fume hoods to limit inhalation exposure, as per EPA guidelines for methylhydrazine (TLV: 0.0094 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal contact .

- Waste Management : Neutralize residues with dilute HCl before disposal to avoid exothermic decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine reactions be addressed?

Regioselectivity issues arise in cyclization or substitution reactions. For example, phenylhydrazine reacts with acetylated thiadiazoles to form indoles or pyrazoles depending on substituent electronic effects . Computational DFT studies can predict reactive sites by analyzing electron density maps of the thiopyran ring and hydrazine moiety . Steric directing groups (e.g., 4-methoxy substituents) can bias reaction pathways toward desired products .

Q. What advanced spectroscopic methods resolve structural ambiguities in ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested regions of the thiopyran ring .

- X-ray Crystallography : Determines absolute configuration, as demonstrated for hydrazone derivatives .

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formulas for novel derivatives, especially those with sulfur isotopes .

Q. How can computational modeling predict the reactivity and stability of ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine?

Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) model tautomerization equilibria between hydrazine and hydrazone forms. QSAR studies correlate thiopyran ring substituents with oxidative stability, identifying electron-donating groups (e.g., methyl) as stabilizing agents . Machine learning tools (e.g., AlphaFold) predict binding affinities for pharmacological targets .

Q. What pharmacological activities have been explored for ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine derivatives?

While direct data is limited, structurally related hydrazines show:

- Antioxidant Activity : Via radical scavenging, as seen in pyrazole-hydrazine hybrids .

- Anticancer Potential : Indole derivatives inhibit kinase pathways in preclinical models .

- Cardioprotective Effects : Tetrahydroazepine-hydrazine hybrids demonstrate efficacy in primary pharmacological screenings .

Q. How do environmental factors (pH, temperature) influence the stability of ((Tetrahydro-2H-thiopyran-4-yl)methyl)hydrazine?

- pH Sensitivity : Hydrazine derivatives degrade rapidly under acidic conditions (pH < 3) via protonation and hydrolysis. Neutral to slightly basic conditions (pH 7–9) enhance stability .

- Thermal Stability : Decomposition above 80°C releases NH and sulfur-containing byproducts, as shown in TGA-DSC studies of analogous compounds .

- Light Sensitivity : UV exposure accelerates oxidation; amber glassware or antioxidants (e.g., BHT) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.